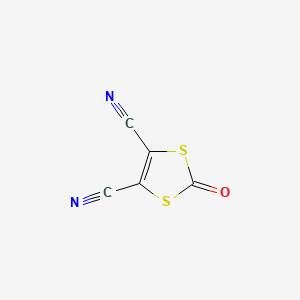

4,5-Dicyano-1,3-dithiol-2-one

Description

Significance of 4,5-Dicyano-1,3-dithiol-2-one as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate, or building block, for creating more complex molecules. smolecule.com It is particularly crucial in the field of materials science and organic chemistry. smolecule.comcymitquimica.com

One of its most prominent roles is as a key precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. acs.org TTF-based molecules are renowned for their electron-donating properties and are fundamental components in the development of molecular conductors and organic semiconductors. smolecule.combeilstein-journals.org The reaction of this compound with trivalent phosphorus compounds, such as trimethyl phosphite (B83602), can lead to the formation of tetracyanotetrathiafulvalene, a highly functionalized TTF derivative. acs.orgresearchgate.netrsc.org

Furthermore, this compound serves as a starting material for other heterocyclic systems. For instance, its thio-analog, 4,5-dicyano-1,3-dithiole-2-thione, can be used to prepare [Tetrakis(1,3-dithiol-2-thiono)porphyrazinato]magnesium through cyclotetramerization. researchgate.net Gas-phase pyrolysis of this compound provides a convenient route to synthesizing dicyanoacetylene, a highly reactive molecule, in good yields. lookchem.com This transformation highlights its utility in accessing strained and high-energy compounds. lookchem.com

The reactivity of the dithiole ring and its substituents allows for its incorporation into larger, functional architectures, making it an indispensable tool for chemists aiming to construct molecules with specific electronic or optical properties. smolecule.comresearchgate.net

Overview of Key Research Trajectories Involving this compound

Research involving this compound is predominantly channeled into a few key trajectories, primarily centered on materials science and advanced organic synthesis.

Molecular Conductors and Organic Electronics: A major research focus is the use of this compound to synthesize electron-donor molecules for organic electronics. smolecule.com As a precursor to tetrathiafulvalene (TTF) derivatives, it contributes to the creation of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). The electronic properties of the final TTF-based material can be fine-tuned by the presence of the electron-withdrawing cyano groups. beilstein-journals.org

Functional Dithiolene Complexes: The compound is a source for dithiolene ligands. The dithiolene unit is known for its ability to form stable complexes with transition metals. These metal dithiolene complexes are themselves a subject of intense study due to their rich redox chemistry and potential applications in catalysis, magnetism, and as near-infrared (NIR) dyes.

Synthesis of Novel Heterocycles: Researchers explore the reactivity of this compound to forge new heterocyclic structures. researchgate.net Reactions can be directed to either the carbonyl group or the dicyano-substituted double bond, leading to a variety of products. For example, its reaction with phosphines and phosphites can be complex, yielding not only tetrathiafulvalenes but also betaines or phosphonates depending on the reaction conditions. researchgate.net This complex reactivity allows for the discovery of new chemical transformations and molecular structures.

Precursor for High-Energy Materials: The thermal decomposition of this compound to produce dicyanoacetylene is another significant research avenue. lookchem.com Dicyanoacetylene is a powerful dienophile and a building block for carbon-rich and nitrogen-rich materials.

Structural Framework and Inherent Reactivity Modalities of this compound

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. cymitquimica.com The molecule consists of a five-membered 1,3-dithiol-2-one (B14740766) ring. This core structure contains two sulfur atoms, a carbonyl group (C=O), and a carbon-carbon double bond to which two cyano (-C≡N) groups are attached. cymitquimica.com

Key Structural Features and Properties:

| Property | Data / Description |

| Molecular Formula | C₅N₂OS₂ |

| Molecular Weight | 168.19 g/mol |

| Functional Groups | 1,3-dithiole ring, two cyano groups, ketone (carbonyl group) |

| Key Structural Feature | The presence of strong electron-withdrawing cyano groups attached to the C=C double bond makes the ring electron-deficient and highly susceptible to certain chemical reactions. cymitquimica.com |

| Physical State | Typically a white to brown crystalline powder. cymitquimica.com |

| Ionization Energy | 9.94 eV (Vertical) nist.gov |

Inherent Reactivity Modalities:

The combination of these functional groups imparts several modes of reactivity:

Reactions at the Carbonyl Group: The carbonyl carbon is an electrophilic center. It can react with nucleophiles. A key reaction is its conversion to the corresponding thione (C=S) using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting 4,5-dicyano-1,3-dithiole-2-thione is also a crucial precursor for TTF synthesis, often preferred for its higher reactivity in coupling reactions. acs.org

Coupling Reactions: The most significant reaction is the coupling mediated by trivalent phosphorus compounds (e.g., trialkyl phosphites). acs.org This reaction involves the desulfurization and dimerization of two molecules to form the central double bond of tetracyanotetrathiafulvalene. researchgate.netrsc.org

Cycloaddition Reactions: The electron-deficient C=C double bond, activated by the two cyano groups, can participate in cycloaddition reactions. cymitquimica.com

Thermal Decomposition (Pyrolysis): When heated to high temperatures (e.g., 600-800 °C) under reduced pressure, the molecule fragments to produce dicyanoacetylene, carbon disulfide, and carbonyl sulfide. lookchem.com The mechanism is thought to be complex and stepwise. lookchem.com

This array of reactive sites and pathways solidifies the status of this compound as a highly valuable and versatile compound in modern chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dithiole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMXHRQYNWQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=O)S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239408 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-31-6 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dicyano-1,3-dithiol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Transformative Chemical Reactions of 4,5 Dicyano 1,3 Dithiol 2 One

Established Synthetic Pathways for the Preparation of 4,5-Dicyano-1,3-dithiol-2-one

The synthesis of this compound, a versatile building block in organic synthesis and materials science, can be achieved through several established methods. smolecule.comchemimpex.com These pathways often involve the reaction of dithiocarbamate (B8719985) derivatives with suitable cyano-group-containing reagents or the cyclization of precursors that already possess the necessary thiol and cyano functionalities. smolecule.com

One common approach involves the use of carbon disulfide, which reacts with a Grignard reagent in dimethylformamide to produce 1,3-dithiol-2-thione-4,5-dithiolate. This intermediate can then isomerize to form a 1,2-dithiol-3-thione-4,5-dithiolate, a precursor to the target molecule. thieme-connect.com Another strategy relies on the thermal decomposition of dicyanodiazomethane, which can yield dicyanoacetylene, a key synthon for further reactions. researchgate.net The thermolysis of the readily available this compound itself has been noted as a convenient route to dicyanoacetylene. researchgate.net

Reactivity with Tervalent Phosphorus Compounds: Formation of π-Extended Systems

The reaction of this compound with tervalent phosphorus compounds, such as phosphines and phosphites, is a cornerstone of its chemistry, leading to the formation of π-extended systems like tetrathiafulvalene (B1198394) (TTF) derivatives. acs.orgresearchgate.net This reactivity is complex and can yield a variety of products depending on the specific phosphorus reagent and reaction conditions. researchgate.net

Tetrathiafulvalene (TTF) Derivatives Synthesis from this compound Precursors

A primary application of this compound is its role as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. The reaction with trimethyl phosphite (B83602), for instance, leads to the quantitative formation of Δ²,²′-Bis-(4,5-dicyano-1,3-dithiolidene), a symmetrical TTF derivative. rsc.orgrsc.org This reaction proceeds through a condensation mechanism. smolecule.com

The cross-coupling reaction of this compound with other 1,3-dithiole-2-thiones in the presence of triethyl phosphite is a versatile method for preparing asymmetrical TTF derivatives. researchgate.net This approach allows for the introduction of various substituents onto the TTF core, enabling the tuning of its electronic properties. For example, cross-coupling with 4,5-bis(3,6,9,12-tetraoxatridecylthio)-1,3-dithiol-2-thione yields a dicyano-tetrathiafulvalene precursor that can be further elaborated into more complex structures like porphyrazines. researchgate.net

| Precursor 1 | Precursor 2 | Reagent | Product |

| This compound | This compound | Trimethyl phosphite | Δ²,²′-Bis-(4,5-dicyano-1,3-dithiolidene) rsc.orgrsc.org |

| This compound | 4,5-bis(3,6,9,12-tetraoxatridecylthio)-1,3-dithiol-2-thione | Triethyl phosphite | Asymmetrical dicyano-tetrathiafulvalene researchgate.net |

| 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one | 4,5-bis(butylthio)-1,3-dithiole-2-thione | Trimethyl phosphite | 2,3-Bis(2-cyanoethylthio)-6,7-bis(butylthio)tetrathiafulvalene mdpi.com |

Wittig-Type Reactions and Related Organophosphorus Adducts Derived from this compound

The interaction of this compound and its thione analogue with tervalent phosphorus compounds can also lead to Wittig-type reactions. researchgate.netresearchgate.net The key intermediate in these transformations is believed to be a 4,5-dicyano-1,3-dithiolidenetri(substituent)phosphorane ylide. researchgate.net This ylide can then react with aldehydes to form Wittig-type products. For instance, the reaction of this compound with triarylphosphines or methyl diphenylphosphinite can yield varying amounts of the corresponding fulvalene (B1251668) and a betaine. researchgate.net

Furthermore, the reaction of trimethyl phosphite with this compound in the presence of benzoic acid has been shown to produce the novel ester dimethyl (4,5-dicyano-1,3-dithiol-2-yl)phosphonate. researchgate.net This phosphonate (B1237965) can be deprotonated to form a carbanion, which then participates in Horner-Wadsworth-Emmons reactions with carbonyl compounds to synthesize 1,4-benzodithiafulvenes. oup.com The Wittig reaction, in a broader sense, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene and a phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.org

Cycloaddition Reactions and Formation of Fused Ring Systems Involving this compound

This compound and related 1,3-dithiole systems can participate in cycloaddition reactions, providing a route to more complex fused ring systems. smolecule.com The 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes is a well-studied reaction that yields 1,3-dithioles. nih.govgrafiati.commdpi.comgrafiati.com These reactions can proceed sequentially, with the initial adduct potentially reacting with a second alkyne molecule. mdpi.com

Diels-Alder reactions, a type of [4+2] cycloaddition, are also possible. For example, a chiral ketene (B1206846) equivalent, (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide, demonstrates high reactivity and selectivity in Diels-Alder reactions with a variety of dienes, including cyclopentadiene (B3395910) and furan. rsc.org Similarly, the hetero-Diels-Alder reaction between oligo(1,3-dithiole-2,4,5-trithione) and various alkenes is a key step in the synthesis of certain bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) derivatives. researchgate.net

| Reaction Type | Reactants | Product |

| 1,3-Dipolar Cycloaddition | 1,2-dithiole-3-thiones and alkynes | 1,3-dithioles nih.govgrafiati.commdpi.comgrafiati.com |

| Diels-Alder Cycloaddition | (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide and dienes | Cycloadducts rsc.org |

| Hetero-Diels-Alder Cycloaddition | oligo(1,3-dithiole-2,4,5-trithione) and alkenes | BEDT-TTF derivatives researchgate.net |

Derivatization and Functionalization Strategies of the this compound Core

The core structure of this compound can be modified through various derivatization and functionalization strategies to create a range of new compounds with tailored properties.

Synthesis of 4,5-Diaryl-1,3-dithiol-2-one Derivatives via Radical Conditions

One method for preparing 4,5-disubstituted-1,3-dithiol-2-ones involves a one-pot reaction from commercially available diisopropyl xanthogen disulfide and alkynes under radical conditions. researchgate.net This reaction proceeds via the addition of a thio radical to the alkyne, followed by ring closure of the resulting vinyl radical. researchgate.net This method is particularly effective for alkynes that are conjugated with a carbon-carbon double bond. researchgate.net While this specific citation details the synthesis of 4,5-dimethyl-1,3-dithiol-2-one, the underlying radical-based strategy could potentially be adapted for the synthesis of 4,5-diaryl derivatives by using appropriate diarylacetylenes as the alkyne component. Further research has shown that phenanthridine (B189435) synthesis can be induced by boron-centered radicals, and radical additions of tetraphenyldiphosphine monoxide to terminal alkynes can be achieved using a radical initiator, highlighting the utility of radical reactions in synthesizing complex molecules. beilstein-journals.org

Dehydrogenation Reactions for the Synthesis of Dithiole Derivatives Using this compound Analogs

The application of this compound analogs as dehydrogenating agents for the synthesis of dithiole derivatives is not extensively documented in scientific literature. While 1,3-dithiole-2-thiones can undergo oxidation reactions, their specific use to abstract hydrogen from a substrate to form a new dithiole derivative appears to be an uncommon synthetic strategy. cymitquimica.com

The synthesis of dithiole derivatives often involves dehydrogenation; however, these reactions typically employ more conventional oxidizing agents. For instance, the synthesis of 3H-1,2-dithiole-3-thiones can be achieved through the dehydrogenation and sulfuration of iso-propenyl or iso-propyl groups using elemental sulfur or phosphorus pentasulfide at high temperatures. mdpi.com This method, while effective, requires harsh reaction conditions. mdpi.com Other studies report the dehydrogenation of saturated precursors to dithiole-containing systems using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

While direct examples are scarce, the general reactivity profile of related sulfur heterocycles suggests that under specific conditions, they could act as hydrogen acceptors. The stability of the aromatic 1,3-dithiolium cation could be a driving force for such a reaction, but this remains a speculative pathway rather than a commonly utilized synthetic method.

Role of this compound in the Synthesis of Porphyrazinato Complexes and Macrocycles

Analogs of this compound are pivotal precursors for the synthesis of elaborate macrocyclic structures, including porphyrazinato complexes and other large ring systems containing sulfur atoms. researchgate.netrsc.org The dinitrile functionality and the dithiolate moiety are key reactive sites that enable the construction of these complex architectures.

One of the primary applications is in the synthesis of porphyrazines, which are structural analogs of phthalocyanines. The cyclotetramerization of dinitrile precursors, such as 4,5-dicyano-1,3-dithiol-2-thione, in the presence of a metal salt and a high-boiling solvent like butanol, yields metal-complexed porphyrazines. For example, the reaction of 4,5-dicyano-1,3-dithiol-2-thione with magnesium butanolate leads to the formation of [Tetrakis(1,3-dithiol-2-thiono)porphyrazinato]magnesium. This process involves the template-driven condensation of four dinitrile units around a central magnesium ion to form the characteristic 16-membered inner porphyrazine ring, peripherally fused with four 1,3-dithiole-2-thione (B1293655) rings.

Furthermore, analogs such as 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (B1268231) serve as versatile building blocks for novel macrocycles. rsc.org The benzoylthio groups can be cleaved to generate a reactive 2-thioxo-1,3-dithiole-4,5-dithiolate dianion in situ. This dianion is a powerful nucleophile that can be reacted with various di-electrophiles to construct macrocycles of varying sizes and functionalities. For instance, condensation of this dianion with 2,6-bis(bromomethyl)pyridine (B1268884) yields a novel macrocycle that incorporates both the dithiole-2-thione unit and a pyridine (B92270) spacer. rsc.org Intramolecular coupling of such macrocycles can further lead to the formation of tetrathiafulvalene (TTF) moieties embedded within a larger ring system. rsc.org

These synthetic strategies highlight the significant role of this compound analogs in expanding the library of sulfur-rich macrocycles and porphyrazines, which are of interest for their applications in materials science and medicine. nih.gov

| Starting Material | Co-reactant(s) | Product | Reaction Type | Ref. |

| 4,5-Dicyano-1,3-dithiol-2-thione | Magnesium butanolate in butanol | [Tetrakis(1,3-dithiol-2-thiono)porphyrazinato]magnesium | Cyclotetramerization | researchgate.net |

| 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | 2,6-Bis(bromomethyl)pyridine, Sodium ethoxide | A novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit and a pyridine spacer | Condensation | rsc.org |

| Dimethyl 6,7-dicyano-5,8-dithia-6(Z)-dodecenedioate | 1-Imino-4,7-bis(1-methylethoxy)-1H-isoindole-3-amine | Asymmetrical Porphyrazine (trans-H₂[pz(A₂;B₂)]) | Linstead Crossover Macrocyclization | nih.gov |

Advanced Materials Science Applications of 4,5 Dicyano 1,3 Dithiol 2 One Derivatives

Development of Conductive Polymers and Organic Electronic Materials Utilizing 4,5-Dicyano-1,3-dithiol-2-one

Derivatives of this compound serve as crucial building blocks in the synthesis of conductive polymers and organic electronic materials. chemimpex.com The presence of cyano groups and a dithiol structure imparts unique electronic characteristics to these materials. cymitquimica.comsmolecule.com For instance, the polymerization of 2-benzylidene-4,5-dicyano-1,3-dithiole, a derivative, results in a new polymer with a conjugated backbone structure, a key feature for electrical conductivity. researchgate.net

The electronic properties of these materials make them suitable for applications in molecular conductors and organic semiconductors. smolecule.com Research has focused on synthesizing tetrathiafulvalene (B1198394) derivatives, which are known for forming conductive complexes, from precursors related to this compound. researchgate.netacs.org These efforts highlight the compound's versatility in creating materials for organic electronic devices.

Integration of this compound into Energy Storage Devices: Lithium-Ion Battery Electrolyte Additives

This compound (DDO) has emerged as a promising electrolyte additive for enhancing the performance of lithium-ion batteries, particularly those with high-nickel cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811). sci-hub.seresearchgate.net These high-capacity cathodes often suffer from poor cycling stability and rate capability, which limits their commercial application. sci-hub.seresearchgate.net

The improved performance of batteries with DDO is largely attributed to the formation of a stable and uniform cathode electrolyte interphase (CEI) film on the surface of the cathode material. sci-hub.seresearchgate.net This protective layer is formed by the electrochemical oxidation of DDO at a lower voltage (around 3.9 V) compared to the decomposition voltage of the standard carbonate electrolyte (around 4.5 V). sci-hub.se

This pre-emptive film formation prevents the decomposition of the electrolyte solvent and mitigates the dissolution of transition metal ions, such as nickel, from the cathode structure. sci-hub.seresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis has confirmed that DDO participates in the formation of the CEI film, as evidenced by the presence of C–N bonds on the cathode surface of cells containing the additive. sci-hub.se This robust CEI layer effectively reduces cell polarization and internal resistance during cycling. sci-hub.seresearchgate.net

The addition of a small amount of DDO (e.g., 0.1 wt%) to the electrolyte significantly improves the cycling performance and rate capacity of NCM811/Li half-cells. sci-hub.seresearchgate.net In one study, a cell with 0.1 wt% DDO retained 75.59% of its discharge capacity after 200 cycles, whereas a cell with a blank electrolyte retained only 15.11%. sci-hub.seresearchgate.net The initial coulombic efficiency and rate capability were also higher in the presence of DDO. sci-hub.seresearchgate.net

The enhanced rate performance is attributed to the formation of a thin and uniform CEI with low resistance, which facilitates faster lithium-ion diffusion. sci-hub.se This leads to higher electrical conductivity and a more stable discharge voltage platform over repeated cycles. sci-hub.se

Table 1: Effect of DDO Additive on NCM811/Li Half-Cell Performance

| Metric | Blank Electrolyte | 0.1 wt% DDO Electrolyte |

| Discharge Capacity Retention (after 200 cycles) | 15.11% sci-hub.seresearchgate.net | 75.59% sci-hub.seresearchgate.net |

| DDO Oxidation Voltage | N/A | ~3.9 V sci-hub.se |

| Electrolyte Decomposition Voltage | ~4.5 V sci-hub.se | N/A |

Cathode Electrolyte Interphase (CEI) Film Formation Mechanisms Mediated by this compound

Application of this compound in Organic Semiconductors and Solar Cell Components

The unique electronic properties of this compound derivatives make them suitable for use in organic semiconductors. smolecule.com These materials are being investigated for applications in organic thin-film transistors (OTFTs) and as components in organic solar cells. acs.orgresearchgate.net The core structure of these compounds can be chemically modified to fine-tune their electronic properties, such as their LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is crucial for creating efficient and stable n-channel (electron-transporting) organic semiconductors. researchgate.netacs.org

For instance, core-expanded naphthalene (B1677914) diimides fused with 2-(1,3-dithiol-2-ylidene)malononitrile groups have been developed as n-type semiconductors for OTFTs. acs.org These materials have demonstrated high electron mobilities and good environmental stability, making them promising candidates for low-cost, flexible electronic devices. acs.org The dicyano-substituted quinoidal structures derived from similar building blocks have also shown potential as acceptor units in donor-acceptor type n-channel organic semiconductors. rsc.org

Fabrication of Photochromic Materials and Photoswitching Devices from this compound Precursors

While direct applications of this compound in photochromic materials are not extensively documented in the provided context, related dithiolene and dicyano-containing compounds are known to exhibit photochromic properties. For example, cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (B568346) undergoes reversible photocyclization, forming the basis of a thermally irreversible and fatigue-resistant photochromic system. researchgate.net The presence of the dicyano groups in this compound suggests its potential as a precursor for creating novel photochromic materials and photoswitching devices. cymitquimica.com The conjugated system within its structure could lead to interesting photochemical behavior. cymitquimica.com

Electrochemical Characteristics and Redox Behavior of 4,5 Dicyano 1,3 Dithiol 2 One Systems

Cyclic Voltammetry Studies of 4,5-Dicyano-1,3-dithiol-2-one and its Derivatives

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of this compound (DDO) and its derivatives. These studies are crucial for understanding their potential in applications such as molecular conductors and battery electrolytes. smolecule.comchemscene.com

When used as an electrolyte additive in lithium-ion batteries with an NCM811 cathode, CV studies reveal important information about the formation of the cathode-electrolyte interphase (CEI). In an electrolyte containing 0.1 wt% DDO, a sharp oxidation peak appears at approximately 3.9 V. sci-hub.se This peak, which is lower than the typical upper voltage limit of NCM811 cathodes, is attributed to the decomposition of the DDO additive, initiating the formation of a protective CEI layer. sci-hub.se In contrast, the blank electrolyte without DDO shows a sharp increase in current at about 4.5 V, indicating electrolyte decomposition at a much higher voltage. sci-hub.se

The initial CV cycles of NCM811/Li cells with and without DDO show distinct differences. In the first three cycles, cells with the DDO-containing electrolyte exhibit characteristic redox peaks. researchgate.net For instance, a large anodic peak at 3.8 V and two smaller ones at 4.05 V and 4.25 V are observed during the de-intercalation of lithium ions. researchgate.net Correspondingly, a large cathodic peak at 3.7 V and two smaller peaks at 3.95 V and 4.2 V appear during the intercalation process. researchgate.net

Derivatives of this compound are often precursors to tetrathiafulvalene (B1198394) (TTF) based molecular conductors. chemscene.com For example, the cross-coupling reaction of this compound with other dithiole compounds can yield asymmetrical tetrathiafulvalene derivatives. researchgate.net The electrochemical properties of these derivatives are also studied using cyclic voltammetry. For instance, N-arylpyrrolo[3,4-d]tetrathiafulvalenes, prepared from a derivative of this compound, show reversible two-electron donating behavior, a characteristic feature of TTF and its analogues. clockss.org The redox potentials of these compounds are often compared to those of known TTF derivatives. clockss.org

Furthermore, the reaction of 4,5-dicyano-1,3-dithiol-2-thione with various phosphorus compounds can lead to different products, including tetracyanotetrathiafulvalene, whose electrochemical oxidation is studied by CV. researchgate.net

Interactive Data Table: Redox Peaks in NCM811/Li cells

| Electrolyte | Anodic Peak (V) | Cathodic Peak (V) |

|---|---|---|

| DDO-containing | 3.8, 4.05, 4.25 | 3.7, 3.95, 4.2 |

Electron Transfer Mechanisms in this compound-based Molecular Conductors

The electronic properties of materials derived from this compound make them candidates for molecular conductors. smolecule.com The electron transfer mechanisms in these materials are fundamental to their conductivity. These conductors are often based on tetrathiafulvalene (TTF) and its derivatives, which can be synthesized using this compound as a precursor. chemscene.comresearchgate.net

TTF is a well-known electron donor that can form stable radical cations, a key property for organic electronics. chemscene.com The electron transfer process in TTF-based systems typically involves reversible one-electron oxidations, leading to the formation of a radical cation (TTF•+) and a dication (TTF2+). This multi-stage redox behavior is crucial for their conducting properties. researchgate.net

In bis-fused TTF derivatives, such as those composed of (thio)pyran-4-ylidene-1,3-dithiole and tetraselenafulvalene, cyclic voltammetry reveals four pairs of one-electron redox waves. mdpi.com This indicates a sequential electron transfer process. The distribution of positive charge in the radical cation state is often localized on one part of the molecule, for example, the (thio)pyran-4-ylidene-1,3-dithiole moiety. mdpi.com The formation of one-dimensional conducting stacks in the solid state, often with dimerized or tetramerized donors, facilitates electron transfer through the material. mdpi.com

The mechanism of electron transfer can be influenced by the structure of the molecule. For instance, in an extended 1,1'-bipyridinium dication, the spin density in the radical cation is localized on one of the pyridinium (B92312) centers, which contrasts with the charge delocalization seen in 4,4'-bipyridinium radical cations. acs.org This localization can affect the follow-up chemical reactions, such as dimerization. acs.org

In the context of TTF derivatives functionalized with phosphinine units, the first and second redox waves correspond to one-electron transfer processes predominantly involving the extended TTF moiety. researchgate.net A subsequent two-electron transfer process involves the phosphinine units. researchgate.net This demonstrates how different parts of the molecule can participate in the electron transfer at different potentials.

Redox Potentials and Their Modulation in Substituted this compound Systems

The redox potentials of systems derived from this compound can be tuned by chemical modification, which is a key strategy in designing materials with specific electronic properties. The introduction of different substituent groups on the dithiolene moiety plays a significant role in modulating the redox potentials. acs.org

For instance, in a series of asymmetrically substituted bis(dithiolene) nickel(III) complexes, the nature of the substituent on the phenyl ring attached to the dithiolene ligand influences the redox potentials. acs.org A nitro-substituted derivative exhibits several redox couples in its cyclic voltammogram, in contrast to other halogen-substituted derivatives. acs.org This highlights the strong electron-withdrawing effect of the nitro group.

In the case of anthraquinone-based polymers, unsymmetrical substitution can be used to fine-tune the redox potential and the resulting battery voltage. db-thueringen.de Substituting one carbonyl group of anthraquinone (B42736) with an electron-donating 1,3-dithiol-2-ylidene moiety and the other with an electron-accepting group can create a bipolar redox behavior, where the material can undergo both oxidation and reduction. db-thueringen.de This can split the redox reactions into two independent processes with a large potential gap. db-thueringen.de

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict ground-state redox potentials and understand the effect of substituents. mdpi.com For example, in D-π-A organic dyes, the strength of the electron-donating group influences the redox potential. mdpi.com

The electrochemical properties of N-arylpyrrolo[3,4-d]tetrathiafulvalenes, derived from this compound precursors, are also influenced by the nature of the aryl substituent. clockss.org The half-wave potentials of these compounds are found to be comparable to or lower than their N-alkyl counterparts, indicating that aryl substitution can modulate the electron-donating ability of the TTF core. clockss.org

Table: Half-wave Oxidation Potentials of N-Aryl-pyrrolo[3,4-d]tetrathiafulvalenes

| Compound | Substituent (Aryl group) | E1 1/2 (V) | E2 1/2 (V) |

|---|---|---|---|

| 3a | Phenyl | 0.44 | 0.81 |

| 3b | 4-Methylphenyl | 0.42 | 0.79 |

| 3c | 4-Methoxyphenyl | 0.40 | 0.78 |

| 3d | 4-Chlorophenyl | 0.47 | 0.84 |

Potentials are vs. Ag/AgCl in CH2Cl2 containing 0.1 M Bu4NClO4. clockss.org

Cathode-Electrolyte Interface Chemistry Influenced by this compound Additives

The use of this compound (DDO) as an electrolyte additive can significantly influence the chemistry at the cathode-electrolyte interface (CEI), particularly in high-voltage lithium-ion batteries. sci-hub.seresearchgate.net A stable and uniform CEI is crucial for improving the cycling performance and rate capability of cathodes like LiNi0.8Co0.1Mn0.1O2 (NCM811). sci-hub.seresearchgate.net

DDO is believed to form a protective CEI film on the surface of the NCM811 cathode. sci-hub.se This is supported by linear sweep voltammetry (LSV) which shows that DDO is oxidized at a lower potential (around 3.9 V) than the electrolyte solvent. sci-hub.seresearchgate.net This preferential oxidation allows DDO to decompose and form a stable interface layer before the bulk electrolyte starts to decompose at higher voltages. sci-hub.se

The CEI formed by DDO helps to prevent the decomposition of carbonate solvents and the dissolution of nickel from the NCM811 cathode material. sci-hub.seresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis of cycled cathodes reveals that in the presence of DDO, the dissolution of the nickel element is suppressed. sci-hub.se Furthermore, scanning electron microscopy (SEM) images show that the NCM811 particles remain smooth and integral after cycling with the DDO additive, whereas they rupture in the blank electrolyte. sci-hub.seresearchgate.net

The robust CEI layer formed from DDO reduces the polarization and internal resistance of the cell during cycling. sci-hub.seresearchgate.net This leads to a higher discharge voltage platform and improved capacity retention. sci-hub.se For instance, a cell with 0.1 wt% DDO showed a discharge capacity retention rate of 75.59% after 200 cycles, compared to only 15.11% for the cell with the blank electrolyte. sci-hub.seresearchgate.net

Spectroscopic and Photophysical Investigations of 4,5 Dicyano 1,3 Dithiol 2 One and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy of Electronic Transitions in 4,5-Dicyano-1,3-dithiol-2-one Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within molecules. In derivatives of this compound, the absorption spectra are dominated by π→π* and intramolecular charge-transfer (ICT) transitions. The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the nature of substituents, the extent of π-conjugation, and the solvent environment.

Derivatives formed by fusing the this compound moiety with other systems, such as tetrathiafulvalene (B1198394) (TTF), lead to complex electronic structures with multiple absorption bands. For instance, the cyclotetramerization of the related 4,5-dicyano-1,3-dithiol-2-thione results in [tetrakis(1,3-dithiol-2-thiono)porphyrazinato]magnesium, which exhibits two intense, characteristic absorptions: a Q band at 646 nm and a B band at 382 nm in donor solvents. rsc.org

In donor-acceptor (D-π-A) systems incorporating the dithiole unit, the energy of the ICT band can be systematically tuned. For push-pull compounds based on a 10-(1,3-dithiol-2-ylidene)anthracene core, modifying the acceptor group from an ester to a more strongly electron-accepting dicyanovinylene group causes a significant bathochromic (red) shift of the main absorption band from 491 nm to 536 nm. Further extension of the π-system with an electron-donating ethylenedioxythiophene (EDOT) group pushes the absorption maximum to 590 nm. unige.ch This trend is consistent with a decrease in the HOMO-LUMO energy gap, as confirmed by electrochemical measurements. unige.ch

The electronic spectra of metal complexes derived from these ligands are also of interest. Neutral nickel bis(dithiolene) complexes can exhibit intense absorptions in the near-infrared (NIR) region. For example, a heteroleptic palladium complex, [Pd(Me2timdt)(mnt)], where mnt is the dithiolene ligand derived from dimercaptomaleonitrile, shows a strong, solvatochromic NIR absorption band between 955 nm (in DMF) and 1060 nm (in CHCl3). clockss.org This transition is assigned to an excitation from the HOMO, primarily located on the electron-rich dithiolene ligand, to the LUMO. clockss.org

| Compound/System | Solvent | Absorption Maxima (λmax) [nm] | Reference |

| Thione derivative 3 | CH2Cl2 | 376, ~275 | researchgate.net |

| Ethylenedithio-bridged derivative 27 | CH2Cl2 | 376, ~275 | researchgate.net |

| [Tetrakis(1,3-dithiol-2-thiono)porphyrazinato]magnesium | Donor Solvents | 646 (Q band), 382 (B band) | rsc.org |

| 10-(1,3-Dithiol-2-ylidene)anthracene derivative 4 | CH2Cl2 | 491 | unige.ch |

| 10-(1,3-Dithiol-2-ylidene)anthracene derivative 5 | CH2Cl2 | 536 | unige.ch |

| 10-(1,3-Dithiol-2-ylidene)anthracene derivative 6 | CH2Cl2 | 590 | unige.ch |

| [Pd(Me2timdt)(mnt)] | CHCl3 | 1060 | clockss.org |

| [Pd(Me2timdt)(mnt)] | DMF | 955 | clockss.org |

| DinaphthoTTF (2 ) | DMF | 413 (Emission) | acs.org |

| DinaphthoTTF (2 ) | Solid State | 510 (Emission) | acs.org |

Fluorescence and Luminescence Properties of this compound-Derived Chromophores

The fluorescence and luminescence properties of chromophores derived from this compound are highly dependent on their molecular structure and redox state. Many tetrathiafulvalene (TTF) derivatives, which can be synthesized from dithiole precursors, are known to be non-emissive or weakly emissive in their neutral state. This is often attributed to efficient non-radiative decay pathways, such as torsional vibrational modes or rapid intersystem crossing. d-nb.inforesearchgate.net

However, luminescence can be "switched on" through structural modification or changes in oxidation state. For example, among a series of aromatic ring-condensed TTF derivatives, only dinaphthoTTF exhibited photoluminescence, with an emission maximum at 413 nm in DMF solution and a red-shifted emission at 510 nm in the solid state. acs.org This suggests that the specific fusion of naphthyl rings restricts non-radiative decay channels that are active in other derivatives.

A particularly interesting phenomenon is redox-switched luminescence. In tetrathiafulvalene-annulated porphyrazine systems, the TTF unit acts as an efficient intramolecular quencher of the porphyrazine core's fluorescence via an electron-transfer mechanism. clockss.org Upon electrochemical oxidation of the TTF units, this quenching pathway is deactivated, resulting in the appearance of intense luminescence. clockss.org This behavior makes such compounds promising for applications in redox-sensing and molecular switching.

In contrast, some derivatives show very weak emission regardless of their state. Vinyl-extended TTF derivatives functionalized with 2,6-dicyano-λ5-phosphinine units were found to have very low fluorescence intensity in both their neutral and oxidized forms. researchgate.net Similarly, certain H-chelated chromophores based on related heterocyclic systems are non-emissive due to rapid relaxation through torsional modes. d-nb.info

Time-Resolved Spectroscopy for Excited State Dynamics of this compound Derivatives

Time-resolved spectroscopy techniques, such as femtosecond transient absorption (fs-TA) and time-resolved infrared (TRIR) spectroscopy, provide direct insight into the ultrafast processes that follow photoexcitation. wikipedia.org These methods are essential for understanding the deactivation pathways of excited states, including internal conversion, vibrational cooling, intersystem crossing, and charge transfer dynamics.

For dithiolene and related complexes, fs-TA experiments reveal complex excited-state dynamics. In cyano-functionalized [FeFe]-hydrogenase model compounds excited by UV light, TRIR spectroscopy has identified multiple decay timescales. nist.gov An initial, very fast decay on the order of a few hundred femtoseconds (e.g., ~280 fs) is often observed, which can be followed by a slower decay of around 20-30 ps. nist.gov This latter component is typically assigned to vibrational cooling, where the "hot" molecule dissipates excess vibrational energy to the surrounding solvent. nist.gov The generation of long-lived photoproducts with lifetimes extending into the nanosecond range or longer can also be identified. nist.gov

In donor-acceptor-donor (D-A-D) type molecules, time-resolved spectroscopy can monitor phenomena like excited-state symmetry breaking. In non-polar solvents, the excited state of a quadrupolar molecule may remain symmetric. However, in polar solvents, the excitation can rapidly localize onto one of the D-A branches, leading to a dipolar excited state. This process can be tracked using time-resolved infrared spectroscopy by observing changes in the vibrational modes of the molecule. unige.ch

Femtosecond transient absorption studies on related systems have helped to distinguish between different excited states. For instance, experiments can track the evolution from an initially populated locally excited (LE) state to a charge-transfer (CT) state, providing crucial information for the design of materials for nonlinear optics and optoelectronics. researchgate.net

| System | Technique | Observed Process | Timescale | Reference |

| Cyano-functionalized [FeFe]-hydrogenase model compound | TRIR | Fast decay | 0.28 ± 0.058 ps | nist.gov |

| Cyano-functionalized [FeFe]-hydrogenase model compound | TRIR | Vibrational cooling | 20 ± 10 ps | nist.gov |

| Pyrrole-2-carboxaldehyde | fs-TA | Triplet state formation | 2 ps, 4 ps | whiterose.ac.uk |

| CuInS2/ZnS quantum dots | fs-TA | Filling of sub-bandgap state | 0.5 ps | whiterose.ac.uk |

| CuInS2/ZnS quantum dots | fs-TA | De-excitation via surface sites | 1.8 ps | whiterose.ac.uk |

Photoinduced Processes: Decarbonylation and Rearrangement Reactions of 4,5-Dithienyldithiol-2-ones

Irradiation of 1,3-dithiol-2-one (B14740766) derivatives can induce a variety of chemical transformations, including decarbonylation, fragmentation, and rearrangement. The outcome of these photochemical reactions is highly dependent on the substituents attached to the dithiole ring.

A key photoinduced process for some 1,3-dithiol-2-ones is decarbonylation (the loss of a carbon monoxide molecule). The photochemical decarbonylation of 4,5-bis(methylthio)-1,3-dithiol-2-one (B1270555) has been shown to produce dimethyl tetrathiooxalate. researchgate.net This reaction proceeds through an intermediate 1,2-dithiete species.

The photochemistry of thiophene-substituted dithiol-2-ones is particularly noteworthy for its unique rearrangement pathways. When 4,5-di(thiophen-2-yl) researchgate.netacs.orgdithiol-2-one is irradiated, it undergoes a reaction to form the expected 2,3,5,6-tetra(thiophen-2-yl)-1,4-dithiin product. researchgate.net However, the isomeric 4,5-di(thiophen-3-yl) researchgate.netacs.orgdithiol-2-one follows a completely different path upon irradiation (λ > 330 nm), undergoing a unique ring cleavage and rearrangement to yield a thieno[3,4-c]dithiine, which was the first reported example of this heterocyclic system. researchgate.net

In other related systems, such as mesoionic 1,3-dithiol-4-ones, photolysis can lead to a cascade of fragmentation and dimerization reactions. The photolysis of 2,5-diphenyl-l,3-dithiol-4-one yields multiple products, including tetraphenyl-l,4-dithiin, tetraphenylthiophen, and diphenylacetylene. rsc.org These products are formed via intermediate species, including a photodimer and 4,5-diphenyl-1,2-dithiol-3-one, which can be isolated under specific reaction conditions. rsc.org These diverse photochemical pathways highlight the rich and complex reactivity of the excited states of dithiole-based ring systems.

Structural Elucidation and Solid State Architecture of 4,5 Dicyano 1,3 Dithiol 2 One Compounds

X-ray Crystallographic Analysis of 4,5-Dicyano-1,3-dithiol-2-one Derivatives and Related Complexes

For instance, the crystal structure of charge-transfer complexes involving tetrathiafulvalene (B1198394) (TTF) and fluorene (B118485) acceptors, such as 2,7-dicyano-4,5-dinitro-9-X-fluorenes, reveals a characteristic ··A···D···A···D·· stacking motif in the crystal lattice. acs.org Similarly, the analysis of push-pull chromophores based on the 10-(1,3-dithiol-2-ylidene)anthracene core has confirmed their chemical structures and provided insights into their electrochemical and optical properties with the aid of density functional theory (DFT) calculations. csic.es Single-crystal X-ray diffraction has unambiguously confirmed the molecular structures of these materials. csic.es

In the case of mixed-ligand zinc(II) complexes containing diimines and dithiolates, such as [Zn(bipy)(dmit)]₂, [Zn(phen)(dmit)]₂, and Zn(py)(mnt), crystallographic analysis has detailed their specific crystal systems and space groups. tandfonline.com For example, complex 1 ([Zn(bipy)(dmit)]₂) is monoclinic with space group P2₁/c, while complex 3 (Zn(py)(mnt)) is orthorhombic with space group P2₁2₁2₁. tandfonline.com The coordination environment around the central zinc atom is also elucidated, revealing, for instance, an octahedral geometry in a mixed-ligand complex with 1,10-phenanthroline.

The influence of counterions on the crystal structure is evident in salts of [Zn(dmit)₂]²⁻, where different cations like 1,4-Me₂-pyridinium or NEt₄ can lead to variations in the S···S connectivity, ranging from three-dimensional arrangements to simple chains. researchgate.net

Below is a table summarizing the crystallographic data for selected this compound related complexes.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Zn(bipy)(dmit)]₂ | Monoclinic | P2₁/c | Dimeric structure | tandfonline.com |

| [Zn(phen)(dmit)]₂ | Monoclinic | P2₁/n | Dimeric structure | tandfonline.com |

| Zn(py)(mnt) | Orthorhombic | P2₁2₁2₁ | Monomeric structure | tandfonline.com |

| [4CNBzIQl][Ni(mnt)₂] | - | - | Segregated columns of anions and cations | researchgate.net |

| (C₆H₈N)₂[Zn(dmit)₂] | - | - | Distorted tetrahedral geometry around Zn | researchgate.net |

| [2F4BrBzDMAP]₂[Cu(mnt)₂] | Triclinic | P-1 | - | researchgate.net |

Supramolecular Assembly and Packing Motifs in this compound Derived Materials

The non-covalent interactions in this compound derived materials dictate their supramolecular assembly and packing in the solid state. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the formation of ordered structures. researchgate.net

In charge-transfer complexes, the crystal packing is often characterized by segregated stacks of donor and acceptor molecules. researchgate.net For example, the interaction between bis(maleonitriledithiolate)nickel(III) anions and 4-cyanobenzyl isoquinolinium cations results in a molecular solid with separate columns of anions and cations, where the Ni(III) ions form a 1D zigzag chain through Ni···S and π···π interactions. researchgate.net

The study of chalcones, which are model conjugated systems, has shown that a common one-dimensional packing motif involves translation-related side-to-side packing. ucl.ac.uk This arrangement is adaptable to various substituents. ucl.ac.uk In adducts of 4,5-bis(bromomethyl)-1,3-dithiole-2-thione with dihalogens, the structures are polymeric, forming two and three-dimensional networks through halogen-halogen and sulfur-halogen interactions. rsc.org

The crystal structure of 4,5-dimethyl-1,3-dioxol-2-one, an analog, reveals layered sheets formed by antiparallel linear strands. nih.gov These sheets are held together by O···H, C···O, and C···C intermolecular contacts. nih.gov Supramolecular chemistry provides a powerful tool to control these intermolecular interactions and design functional materials with desired properties. ias.ac.in

Influence of Molecular Structure on Electronic and Optical Properties in this compound Analogs

The electronic and optical properties of this compound analogs are intrinsically linked to their molecular structure. Modifications to the donor, acceptor, or the π-conjugated bridge in donor-acceptor systems can significantly tune these properties. scispace.com

In donor-acceptor chromophores, the length and type of the π-conjugated bridge influence the energy and intensity of the low-lying charge-transfer (CT) electronic transitions. scispace.com Theoretical studies on N,N-dimethylaniline-π-dicyanovinylene (DMA-π-DCV) chromophores have shown that an ethylene (B1197577) bridge is a more effective π-communicator than an acetylene (B1199291) spacer, leading to more delocalized frontier molecular orbitals. scispace.com The position and intensity of the CT band can be modulated by extending the π-conjugated bridge. scispace.com

The introduction of different substituents also plays a critical role. For example, the donor or acceptor ability of additional groups in dithiolene complexes is crucial for their optical, conducting, and superconducting properties. researchgate.net In heteroleptic bis(1,2-dithiolene) metal complexes, the choice of substituents on the 1,2-dithiolene ligands can be used to rationally design the diradical character of the molecule. acs.org

Push-pull chromophores based on the 10-(1,3-dithiol-2-ylidene)anthracene core exhibit broad absorption spectra covering nearly the entire visible region with high extinction coefficients. csic.es The specific electron-donor and electron-accepting units, along with the conjugated π-bridge, determine these unique electronic properties. csic.es

The table below presents a summary of the relationship between molecular structure and electronic properties for some analogs.

| Compound/System | Structural Feature | Influence on Electronic/Optical Properties | Reference |

| DMA-π-DCV chromophores | Ethylene vs. acetylene bridge | Ethylene bridge leads to better π-communication and more delocalized frontier molecular orbitals. | scispace.com |

| Dithiolene complexes | Substituent groups | Donor/acceptor ability of substituents influences optical and conducting properties. | researchgate.net |

| 10-(1,3-Dithiol-2-ylidene)anthracene chromophores | Donor-acceptor architecture | Broad absorption spectra with high extinction coefficients. | csic.es |

| Heteroleptic bis(1,2-dithiolene) metal complexes | Choice of 1,2-dithiolene ligands | Allows for the rational design of the molecule's diradical character. | acs.org |

Scanning Electron Microscopy (SEM) for Morphological Analysis of this compound-Modified Surfaces

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of this compound (DDO), SEM has been employed to study the changes in the surface of electrodes modified with this compound.

In a study involving LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathodes for lithium-ion batteries, SEM analysis revealed that after 50 cycles, the surface of the NCM811 particles in an electrolyte containing DDO as an additive remained smooth and integral. sci-hub.seresearchgate.net In contrast, the particles in the blank electrolyte showed significant rupturing. sci-hub.seresearchgate.net This indicates that DDO contributes to the formation of a stable and uniform cathode electrolyte interphase (CEI) film, which protects the electrode material from degradation. sci-hub.se

The methodology for such an analysis typically involves washing the cycled cathode electrode to remove residual solvents and salts, followed by drying. sci-hub.se The surface morphology is then characterized using an SEM instrument. sci-hub.se This technique provides direct visual evidence of the protective effect of DDO on the electrode surface, corroborating electrochemical performance data. sci-hub.seresearchgate.net

Theoretical and Computational Studies on 4,5 Dicyano 1,3 Dithiol 2 One Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries of 4,5-Dicyano-1,3-dithiol-2-one

For instance, DFT studies on related 1,3-dithiole-2-one (DTO) systems reveal that the geometrical parameters suggest a degree of extended conjugation across the molecule. researchgate.net The optimization of molecular structures using DFT is a crucial first step for further computational analysis, such as predicting spectroscopic properties or reaction mechanisms. researchgate.net These calculations have been successfully used to reproduce experimentally determined molecular structures, providing a reliable foundation for understanding the structure-property relationships in this class of compounds. researchgate.net

The choice of basis set, such as 6-31G(d) or larger, is critical for obtaining accurate results. mdpi.com DFT methods are also employed to study the radical cations of these molecules, revealing changes in conjugation and geometry upon ionization. researchgate.net Such studies are vital for understanding the potential of these materials in applications like molecular conductors. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gaps in this compound Systems

Frontier Molecular Orbital (FMO) analysis is a key theoretical method for understanding the chemical reactivity and electronic properties of molecules like this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.commalayajournal.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. ajchem-a.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. ajchem-a.commalayajournal.org A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. researchgate.net In the context of materials science, a small HOMO-LUMO gap can be indicative of potential for high electrical conductivity. researchgate.net

For systems related to this compound, FMO analysis helps to elucidate charge transfer characteristics within the molecule. malayajournal.org The distribution of electron density in the HOMO and LUMO can indicate which parts of the molecule are involved in electron donation and acceptance. For example, in some dithiolene complexes, the "pull" ligand (electron-withdrawing) contributes more to the HOMO, while the "push" ligand (electron-donating) contributes more to the LUMO. researchgate.net This intramolecular charge transfer is a key feature that can be tuned by modifying the chemical structure.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity, kinetic stability, electronic transitions |

Modeling of Charge Transfer Interactions and Diradical Character in this compound Complexes

Theoretical modeling is extensively used to investigate charge transfer (CT) interactions and diradical character in complexes involving dithiolene ligands, which are structurally related to this compound. These studies are crucial for understanding the unique electronic properties of these materials, which are often exploited in molecular conductors and nonlinear optics.

In many heteroleptic bis(1,2-dithiolene) metal complexes, a significant charge transfer occurs from a more electron-donating (dithiolato) ligand to a more electron-accepting (dithione) ligand. acs.org This ligand-to-ligand charge transfer (LL'CT) is often associated with a prominent absorption band in the visible or near-infrared (NIR) region of the spectrum. acs.org The extent of this charge transfer can be influenced by the choice of metal and the substituents on the dithiolene ligands. acs.org

Furthermore, many neutral bis(1,2-dithiolene) complexes exhibit a significant diradical character in their ground state. acs.orgresearchgate.net This arises from a small HOMO-LUMO energy gap, which makes the singlet and triplet ground states close in energy. researchgate.net The diradical character can be quantified using computational methods like the broken-symmetry (BS) DFT approach. acs.org For instance, in some palladium complexes, the diradical character can be substantial, contributing significantly to the electronic structure of the ground state. acs.orgresearchgate.net The ability to tune the diradical character through chemical design is a key strategy in the development of novel molecular materials with interesting magnetic and optical properties. acs.orgchemrxiv.org

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior of this compound Systems

Ab initio molecular dynamics (AIMD) is a computational technique that allows for the simulation of the dynamic behavior of molecular systems with high accuracy by calculating the forces on the atoms from first-principles electronic structure methods, such as Density Functional Theory (DFT). princeton.edu This method is particularly valuable for studying systems where chemical bonds can form and break, and where electronic polarization effects are significant. princeton.edu

While direct AIMD simulations on this compound are not extensively documented in the provided context, the application of AIMD to related complex molecular systems demonstrates its potential. princeton.edunih.govresearchgate.netaps.orgmdpi.com For instance, AIMD has been used to study the dynamics of large biomolecules, combustion processes, and the behavior of electrolytes for batteries. nih.govresearchgate.netmdpi.com These simulations can provide insights into reaction mechanisms, conformational changes, and the transport properties of molecules over time.

The primary challenge of AIMD is its high computational cost, which often limits simulations to relatively small systems and short timescales. princeton.edu However, recent advancements, such as the use of machine learning-based force fields trained on ab initio data, are pushing the boundaries of what is possible with AIMD, enabling simulations of systems with millions of atoms. princeton.edu Such developments open up the possibility of using AIMD to study the complex dynamic behavior of materials based on this compound in the future.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization in this compound Derivatives

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions and electron delocalization in molecules like derivatives of this compound. uni-muenchen.deresearchgate.netmdpi.comuba.argrafiati.com NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

This method allows for a quantitative assessment of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions, which are a measure of electron delocalization, can be estimated using second-order perturbation theory. uni-muenchen.demdpi.com These delocalization effects are crucial for understanding the stability and reactivity of molecules. For example, strong interactions between a lone pair orbital and an adjacent anti-bonding orbital can indicate significant hyperconjugative effects. uni-muenchen.de

Prediction of Spectroscopic Properties (e.g., UV-Vis) using Time-Dependent DFT (TD-DFT) for this compound Compounds

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (e.g., UV-Vis) of molecules, including compounds related to this compound. researchgate.netmdpi-res.commdpi.combeilstein-journals.org TD-DFT calculations can provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. mdpi-res.com

The accuracy of TD-DFT predictions depends on several factors, including the choice of the exchange-correlation functional and the basis set. mdpi.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can also be crucial for obtaining results that are in good agreement with experimental spectra, especially for molecules whose electronic structure is sensitive to the polarity of their environment. beilstein-journals.org

For dithiolene complexes, TD-DFT has been successfully employed to interpret their UV-Vis-NIR spectra and to understand the nature of the electronic transitions. researchgate.netacs.org For example, TD-DFT calculations can help to identify whether a particular absorption band corresponds to a metal-to-ligand charge transfer, a ligand-to-metal charge transfer, or an intraligand transition. acs.org This information is invaluable for the rational design of new materials with specific optical properties.

| Computational Method | Predicted Property | Key Considerations |

| TD-DFT | UV-Vis Absorption Spectra | Choice of functional, basis set, solvent model |

| (TD-DFT) | Electronic Transition Energies | Comparison with experimental data |

| (TD-DFT) | Oscillator Strengths | Intensity of absorption bands |

Tight-Binding Band Calculations for Conductivity in this compound-based Materials

Tight-binding band calculations are a theoretical approach used to understand the electronic band structure and conductivity of solid-state materials, including molecular conductors based on dithiolene derivatives. mdpi.comnih.govmdpi.comacs.org This method simplifies the complex interactions in a crystal by considering the overlap of atomic or molecular orbitals between neighboring units.

In the context of materials derived from this compound, tight-binding calculations can be used to model how the molecules pack in the solid state and how this packing arrangement influences the electronic conductivity. mdpi.com The calculations can predict whether a material will behave as a metal, a semiconductor, or an insulator. mdpi.com

For example, in some donor-acceptor salts, tight-binding calculations have been used to determine the shape of the Fermi surface, which separates occupied and unoccupied electronic states. mdpi.com An open Fermi surface can indicate quasi-one-dimensional conductivity, while a closed Fermi surface suggests two- or three-dimensional conductivity. mdpi.com The results of these calculations can be compared with experimental measurements of conductivity and its temperature dependence to gain a deeper understanding of the charge transport mechanisms in these materials. mdpi.com

Future Research Directions and Emerging Paradigms for 4,5 Dicyano 1,3 Dithiol 2 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 4,5-Dicyano-1,3-dithiol-2-one

Future research into the synthesis of this compound is increasingly focused on developing novel, efficient, and environmentally sustainable methods. While established routes exist, such as the reaction of sodium cyanide and carbon disulfide followed by treatment with phosgene, these often involve hazardous reagents and produce significant waste. lookchem.com

A promising area of investigation is the use of radical-based reactions. For instance, the reaction of diisopropyl xanthogen disulfide with alkynes under radical conditions has been shown to produce 1,3-dithiol-2-ones. researchgate.net Adapting this methodology for dicyanoacetylene could offer a more direct and potentially greener route to this compound. Further exploration into photolytic and electrochemical methods could also lead to more sustainable synthetic protocols. The photolysis of 1,3-dithiol-2-one (B14740766) derivatives has been studied, suggesting that light-induced reactions could be a viable avenue for synthesis. nih.govresearchgate.net

Design of Next-Generation Materials Based on this compound for Advanced Technologies

The distinct electronic properties of this compound make it a valuable building block for a new generation of advanced materials. smolecule.comchemimpex.com Its applications span from organic electronics to energy storage, with significant potential for innovation.

In the realm of organic electronics , this compound is a precursor for tetrathiafulvalene (B1198394) (TTF) derivatives, which are crucial components of molecular conductors and organic semiconductors. researchgate.net Future research will likely focus on designing and synthesizing novel TTF analogues derived from this compound with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. chemimpex.comchemscene.com The ability to functionalize the dithiolene ring allows for fine-tuning of the material's conductivity, stability, and processability.

A significant emerging application is in energy storage , specifically in lithium-ion batteries. Recent studies have demonstrated that this compound (DDO) can function as a highly effective electrolyte additive for LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathodes. sci-hub.seresearchgate.net DDO helps to form a stable and uniform cathode electrolyte interphase (CEI) film, which prevents the decomposition of the electrolyte and the dissolution of nickel from the cathode. sci-hub.seresearchgate.net This leads to a dramatic improvement in the cycling performance and rate capability of the battery. Future research will likely explore the mechanism of CEI formation in greater detail and investigate the use of DDO with other high-energy cathode materials.

The table below summarizes the enhanced performance of NCM811/Li+ half-cells with the DDO additive.

| Electrolyte | Discharge Capacity Retention (after 200 cycles) |

| Blank Electrolyte | 15.11% |

| 0.1 wt% DDO-containing Electrolyte | 75.59% |

This data highlights the significant improvement in battery cycle life with the addition of DDO. sci-hub.se

Further research into conductive polymers derived from this compound is also a promising avenue. chemimpex.comchemimpex.com These materials could find applications in sensors, antistatic coatings, and electromagnetic shielding.

Deepening Understanding of Fundamental Chemical Principles Governing this compound Reactivity and Properties

A deeper understanding of the fundamental chemical principles that govern the reactivity and properties of this compound is crucial for unlocking its full potential. This includes detailed studies of its electronic structure, reaction mechanisms, and structure-property relationships.

The compound's reactivity is characterized by its participation in various chemical transformations, including nucleophilic substitution, condensation reactions, and cycloadditions. smolecule.com The electrophilic nature of the carbon atoms adjacent to the cyano groups makes them susceptible to attack by nucleophiles. smolecule.com Condensation reactions with phosphorus compounds, such as trimethyl phosphite (B83602), are key to synthesizing important derivatives like Δ²,²′-bis-(4,5-dicyano-1,3-dithiolidene). smolecule.com

Future research should employ a combination of experimental techniques and computational modeling to elucidate the mechanisms of these reactions. For example, investigating the thermal fragmentation of this compound, which is known to produce dicyanoacetylene at high temperatures, could provide insights into its stability and decomposition pathways. lookchem.com Photoelectron spectroscopy and matrix-isolation techniques have been used to study the reactive intermediates of similar 1,3-dithiol-2-ones, and these methods could be applied to the dicyano derivative. researchgate.net

Understanding the diradical character of related bis(1,2-dithiolene) metal complexes can also provide valuable information about the electronic nature of the dithiolene ligand itself. acs.org Such fundamental studies will enable a more rational design of new materials and synthetic strategies.

Interdisciplinary Research Avenues for this compound: Bridging Chemistry, Materials Science, and Biology

The unique properties of this compound position it at the intersection of chemistry, materials science, and biology, opening up exciting interdisciplinary research avenues. ebrc.org

In the field of biomaterials , derivatives of this compound could be explored for applications in drug delivery and biosensing. The dithiolene moiety is known to interact with enzymes and proteins, suggesting that functionalized derivatives could be designed to target specific biological pathways. smolecule.com However, it is important to note the compound's potential toxicity, which would need to be carefully evaluated and mitigated in any biological application. smolecule.com

The development of redox-active polymers from monomers based on 1,3-dithiole derivatives for use in organic batteries is a prime example of the synergy between chemistry and materials science. researchgate.net These materials offer the potential for flexible and lightweight energy storage devices.

Furthermore, the synthesis of proligands for metal complexes related to the molybdenum cofactor, which is essential for many enzymatic reactions, highlights the potential for this compound in bioinorganic chemistry . nih.gov The ability to create synthetic analogues of the active sites of metalloenzymes can provide valuable insights into their function and could lead to the development of new catalysts.

The convergence of these fields will undoubtedly spur innovation. For instance, engineered biological systems could be used for the synthesis of complex dithiolene-based materials, a concept at the heart of the emerging field of engineering biology. ebrc.org This interdisciplinary approach will be key to harnessing the full potential of this compound in the years to come.

Q & A

Q. What are the established synthetic routes for 4,5-dicyano-1,3-dithiol-2-one (DCDTO), and what analytical techniques validate its purity?

DCDTO is synthesized via reactions involving 4,5-dicyano-1,3-dithiole-2-thione with phosphorus-containing reagents like triphenylphosphine or trialkyl phosphites. For example, triphenylphosphine facilitates the conversion of the thione precursor to DCDTO, albeit in low yields (~6%) under reflux conditions in benzene . Post-synthesis, purity is validated using:

Q. What safety protocols are critical when handling DCDTO in laboratory settings?

DCDTO requires strict adherence to safety guidelines due to its reactivity and potential toxicity:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles must be worn to avoid skin/eye contact. Fume hoods are mandatory for volatile reactions .

- Waste Management: Waste containing DCDTO must be segregated and disposed via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Measures: In case of inhalation, move to fresh air immediately. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does DCDTO participate in the synthesis of conductive organic materials like tetracyanotetrathiafulvalene (TCTTF)?

DCDTO serves as a precursor in the synthesis of TCTTF, a key component in organic semiconductors. The reaction involves deprotonation and coupling of DCDTO derivatives with phosphorus reagents (e.g., triethyl phosphite), forming extended π-conjugated systems. Critical steps include:

Q. What methodologies enable the functionalization of carbon-based materials using DCDTO?

DCDTO is grafted onto hydrothermally carbonized (HTC) biomass or activated carbons to introduce thiol groups:

Functionalization: React DCDTO with HTC surfaces via maleimide-like addition or radical pathways, forming covalent bonds .

Hydrolysis: Treat DCDTO-functionalized materials with aqueous bases (e.g., NaOH) to hydrolyze cyano groups into thiols (-SH), enhancing surface reactivity for heavy metal adsorption .

Characterization: Use XPS to confirm sulfur speciation and BET analysis to monitor changes in surface area post-functionalization.

Q. How do structural modifications of DCDTO influence its reactivity in organophosphorus chemistry?

Substituents on the dithiolone ring modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., -CN): Increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack by trivalent phosphorus compounds (e.g., PPh₃) .

- Steric hindrance: Bulky substituents reduce reaction yields but improve selectivity in heterocycle formation.

- Mechanistic studies: DFT calculations or isotopic labeling (e.g., ¹⁸O tracing) can elucidate reaction pathways, such as thione-to-thiolactone rearrangements .

Q. What contradictions exist in reported spectroscopic data for DCDTO derivatives, and how can they be resolved?

Discrepancies in NMR chemical shifts or IR bands may arise from:

- Solvent effects: Polar solvents (e.g., DMSO) vs. non-polar (CDCl₃) alter peak positions.

- Tautomerism: Equilibrium between thione and thiol forms in solution can complicate spectral interpretation .

- Resolution: Use high-field NMR (≥400 MHz) and temperature-controlled experiments to stabilize tautomers. Cross-validate with X-ray crystallography for unambiguous assignments .

Q. How is DCDTO utilized in the development of redox-active ligands for coordination chemistry?

DCDTO derivatives act as chelating ligands for transition metals (e.g., Cu, Fe):

- Synthesis of metal complexes: React DCDTO with metal salts (e.g., CuCl₂) in aprotic solvents to form stable complexes.

- Electrochemical analysis: Cyclic voltammetry reveals redox activity, with potentials influenced by the electron-withdrawing cyano groups .

- Applications: Such complexes show promise in catalysis (e.g., C–H activation) and molecular magnetism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |